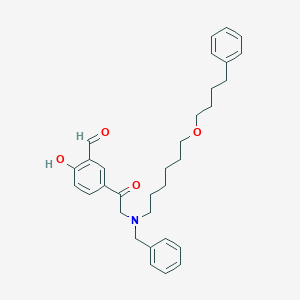
5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzyl group, a phenylbutoxy group, and a hydroxybenzaldehyde moiety, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde involves multiple steps. One common method includes the reaction of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate with N-(6-(4-phenylbutoxy)hexyl)benzenemethamine hydrochloride in a suitable polar organic solvent . The reaction conditions typically involve the use of diisopropyl ethyl amine in dichloromethane (DCM) solvent .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is common to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyl and phenylbutoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as bronchodilation in the case of respiratory applications .
Comparison with Similar Compounds
Similar Compounds
Salmeterol: A long-acting β2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Formoterol: Another long-acting β2-adrenergic agonist with similar applications.
Uniqueness
5-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-hydroxybenzaldehyde is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike other similar compounds, it has a unique combination of benzyl and phenylbutoxy groups, contributing to its specific binding affinity and biological activity .
Properties
IUPAC Name |
5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c34-26-30-23-29(18-19-31(30)35)32(36)25-33(24-28-16-7-4-8-17-28)20-10-1-2-11-21-37-22-12-9-15-27-13-5-3-6-14-27/h3-8,13-14,16-19,23,26,35H,1-2,9-12,15,20-22,24-25H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVCOGWSXNSYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


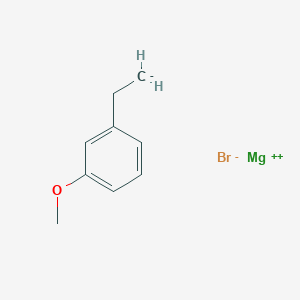
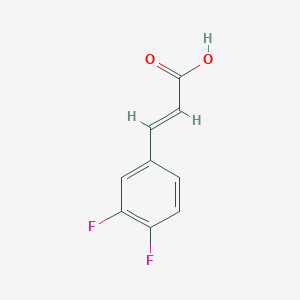
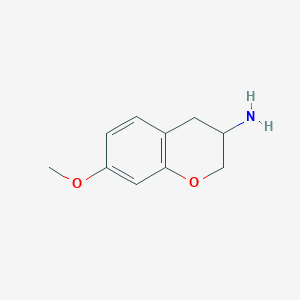
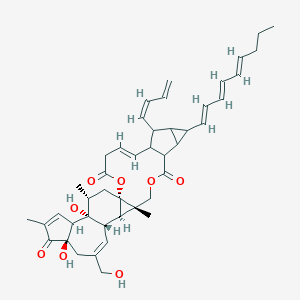
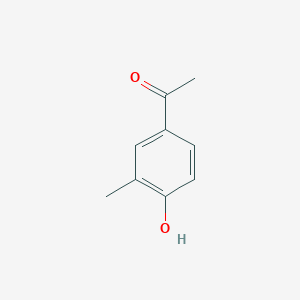
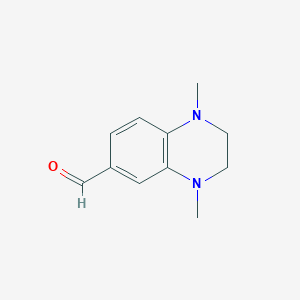
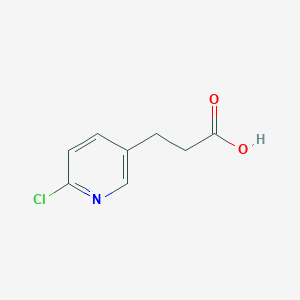
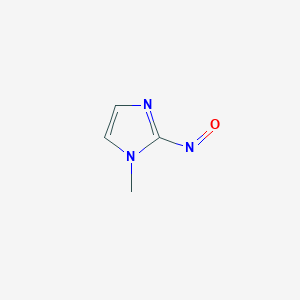

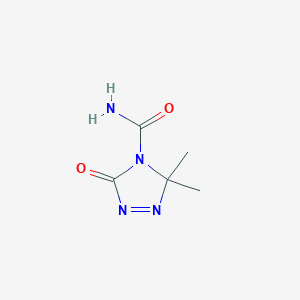
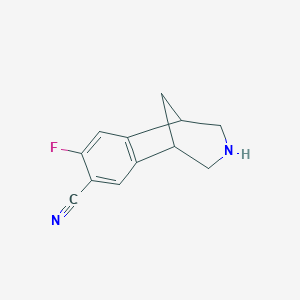
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
